molecular formula C15H12BNO4 B13354759 4-Formyl-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)benzamide CAS No. 627873-41-0

4-Formyl-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)benzamide

Cat. No.: B13354759
CAS No.: 627873-41-0
M. Wt: 281.07 g/mol
InChI Key: CLWWLCLZHBSNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide is a complex organic compound that belongs to the class of benzoxaboroles. This compound is characterized by the presence of a formyl group, a hydroxy group, and a benzoxaborole moiety. Benzoxaboroles are known for their unique chemical properties and have been studied for various applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide involves its interaction with specific molecular targets. One of the primary mechanisms is the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory responses. By inhibiting PDE4, the compound can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Additionally, it has been shown to interact with leucyl-tRNA synthetase, inhibiting its function and thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide is unique due to its specific structural features, including the formyl and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit both PDE4 and leucyl-tRNA synthetase sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry and drug development .

Biological Activity

4-Formyl-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzamide moiety linked to a benzoxaborole derivative. The presence of the boron atom within the benzoxaborole structure contributes to its biological activity, particularly in modulating enzyme functions and interacting with cellular pathways.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Phosphodiesterase Inhibition : Like crisaborole, which is a well-studied benzoxaborole derivative, it is hypothesized that this compound may inhibit phosphodiesterase (PDE) enzymes. This action can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in anti-inflammatory responses .
  • Cytokine Modulation : The compound may also inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-12, which are pivotal in inflammatory diseases like psoriasis and atopic dermatitis .

In Vitro Studies

In vitro studies have demonstrated the compound's potential efficacy against various cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-70.30Inhibition of proliferation
CAMA-10.16Significant growth inhibition
SKBR-30.09Strong cytotoxic effects
HCC19540.51Moderate inhibition

These results suggest that this compound may have potential as an anti-cancer agent, particularly in breast cancer treatment .

Case Studies

Recent studies involving the use of benzamide derivatives have shown promising results in treating heart failure by reducing infarct size and improving left ventricular pressure (LVP). For example, a related study indicated that derivatives could decrease the infarct area significantly when tested in ischemia-reperfusion injury models .

Clinical Implications

The potential applications of this compound extend to various therapeutic areas:

  • Topical Treatments : Given its anti-inflammatory properties, it is being explored for use in topical formulations for skin conditions like psoriasis and atopic dermatitis.
  • Cancer Therapy : The inhibitory effects observed in breast cancer cell lines indicate that further development could lead to novel treatments for resistant cancer types.

Properties

CAS No.

627873-41-0

Molecular Formula

C15H12BNO4

Molecular Weight

281.07 g/mol

IUPAC Name

4-formyl-N-(1-hydroxy-3H-2,1-benzoxaborol-5-yl)benzamide

InChI

InChI=1S/C15H12BNO4/c18-8-10-1-3-11(4-2-10)15(19)17-13-5-6-14-12(7-13)9-21-16(14)20/h1-8,20H,9H2,(H,17,19)

InChI Key

CLWWLCLZHBSNGS-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.